6-(Bromodifluoromethyl)pyridine-3-carboxylic acid

Halogen bonding Fragment-based drug discovery Medicinal chemistry

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid (CAS 1989659-84-8, molecular formula C₇H₄BrF₂NO₂, MW 252.01 g/mol) is a halogenated pyridine-3-carboxylic acid derivative bearing a bromodifluoromethyl (–CF₂Br) substituent at the 6-position of the pyridine ring. This compound belongs to the class of fluorinated nicotinic acid derivatives, which serve as versatile building blocks in pharmaceutical and agrochemical research programs.

Molecular Formula C7H4BrF2NO2
Molecular Weight 252.015
CAS No. 1989659-84-8
Cat. No. B2882643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromodifluoromethyl)pyridine-3-carboxylic acid
CAS1989659-84-8
Molecular FormulaC7H4BrF2NO2
Molecular Weight252.015
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C(F)(F)Br
InChIInChI=1S/C7H4BrF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
InChIKeyOXTVXFJXRGEKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid (CAS 1989659-84-8): Fluorinated Pyridine Building Block for Medicinal Chemistry and Agrochemical Procurement


6-(Bromodifluoromethyl)pyridine-3-carboxylic acid (CAS 1989659-84-8, molecular formula C₇H₄BrF₂NO₂, MW 252.01 g/mol) is a halogenated pyridine-3-carboxylic acid derivative bearing a bromodifluoromethyl (–CF₂Br) substituent at the 6-position of the pyridine ring [1]. This compound belongs to the class of fluorinated nicotinic acid derivatives, which serve as versatile building blocks in pharmaceutical and agrochemical research programs . The –CF₂Br motif is of particular contemporary interest as an unconventional halogen bond (XB) donor in fragment-based drug discovery, providing orthogonal interaction geometries relative to traditional aryl halides [2]. The presence of both a carboxylic acid handle (enabling amide/ester conjugation) and a bromodifluoromethyl group (enabling further cross-coupling or nucleophilic substitution) makes this scaffold strategically positioned as a late-stage diversification intermediate.

Why Generic Substitution Fails: Physicochemical and Functional Differentiation of 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid


Simple substitution with a non-fluorinated analog (e.g., 6-bromopyridine-3-carboxylic acid), a –CF₃ analog (6-(trifluoromethyl)nicotinic acid), or a –CF₂H analog (6-(difluoromethyl)nicotinic acid) cannot reproduce the functional profile of the –CF₂Br-bearing compound. The –CF₂Br group is a demonstrated halogen bond donor with quantified interaction energies (ΔE = −15.4 kJ mol⁻¹ at the MP2/TZVPP level) that significantly exceed those of –CF₂H (−7.3 kJ mol⁻¹) and –CF₃ (−1.6 kJ mol⁻¹) in comparable model systems [1]. Additionally, the bromine atom in –CF₂Br provides a synthetic handle for Pd-catalyzed cross-coupling chemistry that is absent in –CF₂H and –CF₃ analogs . The computed lipophilicity (XLogP3 = 1.7) and TPSA (50.19 Ų) of this compound occupy a distinct property space versus its closest comparators, influencing solubility, permeability, and formulation behavior in ways that simple structural analogs cannot replicate [2].

Quantitative Differentiation Evidence: 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid vs. Closest Analogs


Halogen Bond Donor Strength: CF₂Br vs. CF₂Cl, CF₂H, and CF₃ on a Common Scaffold

The –CF₂Br moiety functions as a significantly stronger halogen bond (XB) donor than –CF₂Cl, –CF₂H, or –CF₃ when compared on an identical asciminib-derived model system. At the MP2/TZVPP level, the CF₂Br-substituted analog 13d exhibits a complex formation energy ΔE of −15.4 kJ mol⁻¹ with an X···O interaction distance of 3.1 Å, versus −10.4 kJ mol⁻¹ (3.3 Å) for the CF₂Cl analog (13c/asciminib), −7.3 kJ mol⁻¹ (3.8 Å) for the CF₂H analog (13a), and −1.6 kJ mol⁻¹ (3.6 Å) for the CF₃ analog (13b) [1]. This represents a 48% stronger interaction energy for CF₂Br relative to CF₂Cl and a >2-fold enhancement over CF₂H. The C–X···O σ-hole angle for CF₂Br (174.6°) is near-optimal for directional XB, comparable to CF₂I (175.1°) and superior to CF₂Cl (172.0°) [1]. These data establish –CF₂Br as a potent XB donor in the halodifluoromethyl series, with direct implications for the target compound as a fragment or building block in XB-guided molecular design.

Halogen bonding Fragment-based drug discovery Medicinal chemistry

Computed Lipophilicity Comparison: XLogP3 of the Target Compound vs. –CF₃ and –CF₂H Nicotinic Acid Analogs

The computed lipophilicity of 6-(bromodifluoromethyl)pyridine-3-carboxylic acid (XLogP3-AA = 1.7) positions this compound in a distinct physicochemical space relative to its closest fluorinated analogs [1]. The –CF₂H analog (6-(difluoromethyl)nicotinic acid, CAS 913091-98-2, MW 173.12) and the –CF₃ analog (6-(trifluoromethyl)nicotinic acid, CAS 231291-22-8, MW 191.11) each have lower molecular weight and are expected to exhibit lower computed logP values due to the absence of the heavy bromine atom . In a systematic study of CF₂X-bearing tool compounds, the lipophilicity trend across the halogen series was established as CF₂H < CF₃ < CF₂Cl < CF₂Br < CF₂I, with the change from Cl to Br producing a logP increment of approximately 0.09 ± 0.04 log units [2]. The bromine atom in the –CF₂Br group thus contributes a quantifiable, incremental increase in lipophilicity that cannot be replicated by the –CF₃ or –CF₂H substituents, with potential impact on membrane permeability and metabolic partitioning.

Lipophilicity Drug-likeness ADME profiling

Chemical Stability of CF₂Br Motif: GSH Half-Life Benchmarking Against CF₂Cl, CF₂H, and CF₃

The chemical stability of CF₂Br-containing compounds, assessed via glutathione (GSH) reactivity assay, reveals a context-dependent stability profile that differentiates –CF₂Br from other CF₂X motifs. In the ether-linked model system (compound 6d), the CF₂Br derivative exhibited a GSH half-life (t₁/₂) of 5.3 hours, substantially shorter than the corresponding CF₂Cl (6c, t₁/₂ > 1200 h), CF₂H (6a, t₁/₂ > 1200 h), and CF₃ (6b, t₁/₂ > 1200 h) analogs [1]. However, in the amide-linked system (compound 7d), the CF₂Br derivative demonstrated markedly improved stability with t₁/₂ = 280 hours, comparable to CF₂Cl (7c, t₁/₂ = 260 h) and CF₂I (7e, t₁/₂ = 290 h) [1]. This indicates that the intrinsic reactivity of the –CF₂Br group with biological nucleophiles is strongly modulated by the electronic environment of the adjacent linker, and that –CF₂Br can achieve stability comparable to –CF₂Cl when appropriately embedded in an amide context. For the target compound—bearing a carboxylic acid group that enables amide bond formation—this finding is directly relevant to procurement for medicinal chemistry programs where metabolic stability must be balanced against halogen bond donor capacity.

Chemical stability Glutathione reactivity Lead optimization

Topological Polar Surface Area and Molecular Descriptor Differentiation from Non-Halogenated Pyridine-3-carboxylic Acids

The topological polar surface area (TPSA) of 6-(bromodifluoromethyl)pyridine-3-carboxylic acid has been reported as 50.19 Ų, with a computed XLogP3 of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and 2 rotatable bonds [1]. For comparison, the non-fluorinated analog 6-bromopyridine-3-carboxylic acid (CAS 6311-35-9, MW 202.01) lacks the two fluorine atoms and has a different TPSA and HBA/HBD profile . The parent nicotinic acid (pyridine-3-carboxylic acid, MW 123.11) has a TPSA of 50.19 Ų (identical to the target, as the TPSA is dominated by the carboxylic acid and pyridine nitrogen contributions) but a significantly lower molecular weight and lipophilicity [2]. The addition of the –CF₂Br group to the nicotinic acid scaffold increases molecular weight by 128.9 Da and raises computed logP by approximately 1.2–1.5 log units relative to the parent, while preserving the key hydrogen bond features of the carboxylic acid functionality for target engagement.

Physicochemical properties TPSA Drug-likeness

Optimal Procurement and Application Scenarios for 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Non-Planar Halogen Bond Donors

For fragment library design targeting kinases or other proteins with backbone carbonyl-rich binding sites (e.g., P-loop regions), 6-(bromodifluoromethyl)pyridine-3-carboxylic acid offers a validated CF₂Br halogen bond donor with a computed ΔE of −15.4 kJ mol⁻¹—48% stronger than the equivalent CF₂Cl interaction [1]. The sp³ geometry of the –CF₂Br group enables escape from planarity, providing orthogonal interaction vectors inaccessible to traditional (hetero)aryl halides. The carboxylic acid handle permits rapid amide coupling to generate fragment libraries for biophysical screening (STD-NMR, ITC). Procurement of the –CF₂Cl or –CF₂H analog would yield fragments with quantifiably weaker halogen bond donor capacity.

Synthesis of Dual-Reactive Pyridine Scaffolds via Sequential Cross-Coupling and Amide Conjugation

The compound serves as a strategic intermediate for sequential diversification: the –CF₂Br group provides a handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution, while the carboxylic acid at the 3-position enables orthogonal amide or ester formation . This dual reactivity is not available in the –CF₃ analog (6-(trifluoromethyl)nicotinic acid), which lacks a cross-coupling-competent halogen, or the –CF₂H analog, where the C–H bond is significantly less reactive toward metal-catalyzed transformations. Procurement for parallel library synthesis programs should prioritize this compound when both C–C bond formation at the 6-position and amide conjugation are required in a single synthetic sequence.

Agrochemical Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

In agrochemical discovery programs where the difluoromethyl group is employed as a lipophilic hydrogen bond donor bioisostere, the –CF₂Br variant provides a computed XLogP3 of 1.7—incrementally higher than –CF₃ or –CF₂H analogs—which may improve foliar uptake or soil mobility [1][2]. The class-level GSH stability data indicate that when the compound is deployed as an amide conjugate, the CF₂Br motif exhibits a half-life of approximately 280 hours, comparable to CF₂Cl (260 h) [2]. This balanced profile of enhanced lipophilicity with acceptable chemical stability supports the use of this building block in the design of novel herbicides or fungicides where target site penetration and residence time must be optimized simultaneously.

CYP1A2 Interaction Profiling in Early Drug Metabolism Assessment

Preliminary vendor-reported data identify 6-(bromodifluoromethyl)pyridine-3-carboxylic acid as a potential CYP1A2 inhibitor . While quantitative IC₅₀ data are not yet available from primary peer-reviewed literature, this reported activity positions the compound as a candidate scaffold for studying cytochrome P450 1A2 interactions in drug metabolism panels. For procurement decisions in ADME-Tox screening programs, this compound may serve as a fluorinated probe for CYP1A2 inhibition structure-activity relationship studies, particularly when compared against non-fluorinated pyridine-3-carboxylic acid controls that lack CYP interaction liability.

Quote Request

Request a Quote for 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.